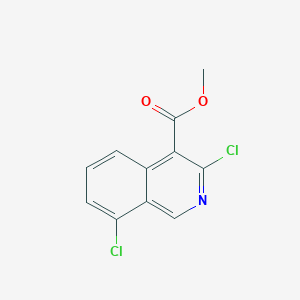
Methyl 3,8-dichloroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,8-dichloroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.09 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes two chlorine atoms attached to the isoquinoline ring.
Preparation Methods
The synthesis of Methyl 3,8-dichloroisoquinoline-4-carboxylate typically involves the reaction of 3,8-dichloroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl 3,8-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
Methyl 3,8-dichloroisoquinoline-4-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and in the study of enzyme interactions.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3,8-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3,8-dichloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives, such as:
Methyl isoquinoline-3-carboxylate: Similar in structure but lacks the chlorine atoms, leading to different reactivity and biological properties.
3,8-Dichloroisoquinoline: The parent compound without the ester group, used in different synthetic applications.
Methyl 3,5-dichloropyridine-4-carboxylate: A related compound with a pyridine ring instead of an isoquinoline ring, showing different chemical behavior.
Properties
Molecular Formula |
C11H7Cl2NO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl 3,8-dichloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-6-3-2-4-8(12)7(6)5-14-10(9)13/h2-5H,1H3 |
InChI Key |
HXKJHNGOFNHXMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=CN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















